molecular formula C21H18N2O3 B2860924 Methyl 4-(diphenylcarbamoylamino)benzoate CAS No. 501105-07-3

Methyl 4-(diphenylcarbamoylamino)benzoate

Cat. No.: B2860924
CAS No.: 501105-07-3
M. Wt: 346.386
InChI Key: HBQFVKWXIKKIIF-UHFFFAOYSA-N
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Description

Methyl 4-(diphenylcarbamoylamino)benzoate is an organic compound with a complex structure that includes a benzoate ester and a diphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diphenylcarbamoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of the diphenylcarbamoyl group. One common method involves the reaction of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-aminobenzoate. This intermediate is then reacted with diphenylcarbamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diphenylcarbamoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-(diphenylcarbamoylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(diphenylcarbamoylamino)benzoate involves its interaction with specific molecular targets. The diphenylcarbamoyl group can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: This compound is a precursor in the synthesis of Methyl 4-(diphenylcarbamoylamino)benzoate and shares some structural similarities.

    Diphenylcarbamoyl chloride: Another related compound used in the synthesis process.

Uniqueness

This compound is unique due to the presence of both the benzoate ester and diphenylcarbamoyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-(diphenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-20(24)16-12-14-17(15-13-16)22-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQFVKWXIKKIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329806
Record name methyl 4-(diphenylcarbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

501105-07-3
Record name methyl 4-(diphenylcarbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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